molecular formula C14H15FN2O3S B2630270 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 868215-25-2

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2630270
CAS No.: 868215-25-2
M. Wt: 310.34
InChI Key: OKYZJIQYDLQHOI-UHFFFAOYSA-N
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Description

This compound is a thiomorpholin-4-yl acetamide derivative characterized by a 2,6-dimethyl-3,5-dioxothiomorpholin core and a 4-fluorophenyl acetamide substituent. The thiomorpholin ring, a six-membered heterocycle containing sulfur and two oxygen atoms, distinguishes it from conventional morpholin derivatives.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYZJIQYDLQHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethyl and dioxo groups is usually accomplished through selective alkylation and oxidation reactions. The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base. Finally, the fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups in the dioxo moiety can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Key Properties
2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide Thiomorpholin (S-containing) 3,5-Dioxo, 2,6-dimethyl; 4-fluorophenyl acetamide High polarity due to dioxo groups; potential for dual H-bond donor/acceptor interactions
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin (O-containing) 2-Oxo, 4-acetyl, 6,6-dimethyl; 4-isopropylphenyl acetamide Moderate lipophilicity (isopropyl group); acetyl enhances metabolic stability
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide Thieno[3,4-c]pyrazol (S,N-containing) 5,5-Dioxido sulfone; dual 4-fluorophenyl groups Enhanced rigidity and π-stacking potential; sulfone group increases solubility
N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline Morpholin (O-containing) 2,6-Dimethyl morpholin; 2,6-dinitroaniline Electron-withdrawing nitro groups may reduce bioavailability but improve thermal stability

Key Observations:

  • Thiomorpholin vs. Morpholin Cores: The sulfur atom in the thiomorpholin ring (vs. oxygen in morpholin) increases electron density and may alter binding affinity in biological targets. Dioxo groups at positions 3 and 5 further enhance polarity compared to mono-oxo analogs .
  • Fluorophenyl vs. Isopropylphenyl Substituents : The 4-fluorophenyl group in the target compound improves metabolic stability and membrane permeability compared to bulkier isopropylphenyl groups, as seen in derivatives .
  • Thieno-Pyrazol vs. Thiomorpholin Scaffolds: The thieno-pyrazol core () offers a fused bicyclic structure with a sulfone group, enhancing rigidity and solubility but reducing conformational flexibility relative to the thiomorpholin system .

Research Findings and Data

Pharmacological Potential:

  • Thiomorpholin derivatives are understudied but share structural motifs with kinase inhibitors and protease modulators. The 3,5-dioxo groups mimic carbonyl interactions in enzyme active sites.
  • Thieno-pyrazol analogs () exhibit higher solubility due to sulfone groups, suggesting the target compound may benefit from similar modifications for drug delivery optimization .

Biological Activity

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16FNO3SC_{13}H_{16}FNO_3S, with a molecular weight of approximately 295.34 g/mol. Its structure features a thiomorpholine ring and a fluorophenyl acetamide group, which contribute to its biological properties.

Research indicates that this compound acts as an IBAT (Ileal Bile Acid Transporter) inhibitor , which is significant in the context of liver diseases. By inhibiting IBAT, the compound can potentially reduce bile acid reabsorption, leading to decreased cholesterol levels and improved liver function .

In vitro Studies

In vitro studies have demonstrated that 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide exhibits:

  • Anti-inflammatory effects : The compound has been shown to reduce pro-inflammatory cytokines in cell cultures.
  • Antioxidant activity : It scavenges free radicals, thereby protecting cells from oxidative stress.

In vivo Studies

Animal model studies have provided insights into the compound's efficacy:

  • Liver protection : In rodent models of liver disease, treatment with this compound resulted in significant reductions in liver enzyme levels, indicating hepatoprotective effects.
  • Cholesterol management : The compound effectively lowered serum cholesterol levels in hyperlipidemic models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging of free radicals
HepatoprotectiveLowered liver enzymes in rodent models
Cholesterol-loweringSignificant reduction in serum cholesterol

Case Study 1: Liver Disease Model

In a study involving a rat model of non-alcoholic fatty liver disease (NAFLD), administration of the compound led to:

  • A 40% reduction in liver fat accumulation.
  • Significant improvement in histological features compared to control groups.

Case Study 2: Hyperlipidemia Treatment

In another study focusing on hyperlipidemic rats, the compound was administered over four weeks:

  • Resulted in a 30% decrease in total cholesterol and triglycerides.
  • Improved lipid profiles were associated with enhanced liver function tests.

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